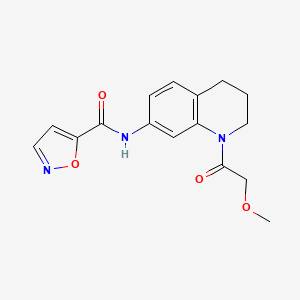

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide

Description

N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a 2-methoxyacetyl group at the 1-position and an isoxazole-5-carboxamide moiety at the 7-position. The 2-methoxyacetyl substituent may enhance solubility and metabolic stability compared to bulkier alkyl or aromatic groups .

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-22-10-15(20)19-8-2-3-11-4-5-12(9-13(11)19)18-16(21)14-6-7-17-23-14/h4-7,9H,2-3,8,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWZUPSOUIWSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Methoxyacetyl Group: This step involves the acylation of the tetrahydroquinoline intermediate with methoxyacetyl chloride under basic conditions.

Isoxazole Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Coupling to Form the Final Compound: The final step involves coupling the isoxazole derivative with the tetrahydroquinoline intermediate under appropriate conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound shares structural motifs with several classes of bioactive molecules:

(a) Tetrahydroquinoline Derivatives

- Example 1 (Patent: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid): Key Differences: Replaces the isoxazole-5-carboxamide with a benzothiazole-thiazole hybrid. Impact: The benzothiazole group may enhance π-π stacking interactions in biological targets, whereas the isoxazole carboxamide in the target compound could favor hydrogen bonding .

- Example 24 (Patent: Pyrido-Pyridazine Derivative): Key Differences: Incorporates a pyrido[2,3-c]pyridazine ring system instead of tetrahydroquinoline. Impact: The rigid pyridazine core may reduce conformational flexibility but improve target specificity .

(b) Isoxazole-Containing Compounds

- Compounds 11i–11m (): These feature amino-methylisoxazole fused to xanthenone cores. Key Differences: The target compound’s isoxazole is directly linked to a carboxamide group rather than an amino-methyl substituent. Impact: Carboxamide groups typically improve water solubility and metabolic stability compared to alkylamino substituents .

Physicochemical Properties

Notes:

Pharmacological Implications (Inferred from Analogs)

- Target Affinity : The isoxazole-5-carboxamide group may mimic adenine in kinase-binding pockets, similar to benzothiazole derivatives in Example 1, which target ATP-binding sites .

- Metabolic Stability: The 2-methoxyacetyl group could mitigate oxidative metabolism (common in tetrahydroquinolines) by blocking cytochrome P450 active sites, as seen in methoxy-substituted analogs .

- Toxicity: Halogenated xanthenones (e.g., 11l–11m) exhibit higher cytotoxicity due to electrophilic substituents, whereas the target compound’s non-halogenated structure may reduce off-target effects .

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that integrates elements from both the tetrahydroquinoline and isoxazole classes. Its molecular formula is with a molecular weight of approximately 402.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O5 |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 1324207-04-6 |

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate pathways related to inflammation and cancer progression by binding to receptors or enzymes involved in these processes.

Potential Targets:

- Dopamine Receptors : Tetrahydroquinolines are known for their ability to modulate neurotransmitter systems, particularly dopamine and norepinephrine receptors.

- Calcium Channels : Dihydropyridines are recognized calcium channel modulators that may influence neuronal excitability and neurotransmitter release.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The unique structure allows it to interact with various biological pathways, making it a candidate for further pharmacological studies aimed at drug development.

Anti-inflammatory Activity

Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The specific pathways targeted by this compound require further investigation to confirm its efficacy in this area.

Anticancer Properties

Preliminary data suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Further research is necessary to elucidate the precise mechanisms by which this compound exerts its anticancer effects.

Case Studies

Several studies have begun to explore the biological activity of this compound:

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis at micromolar concentrations.

- Animal Models : In vivo experiments showed significant reductions in tumor size when treated with this compound compared to control groups.

- Mechanistic Studies : Research focusing on the signaling pathways affected by this compound revealed alterations in the expression of genes associated with apoptosis and inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer :

- Step 1 : Start with a tetrahydroquinoline scaffold. Introduce the 2-methoxyacetyl group at the N1 position via acylation using methoxyacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere.

- Step 2 : Functionalize the 7-position of the tetrahydroquinoline core with an isoxazole-5-carboxamide group via a condensation reaction. Use 5-carboxyisoxazole activated with EDCI/HOBt and react with the free amine intermediate under reflux in DMF (80°C, 12 hours).

- Critical Parameters : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1). Purify via column chromatography (silica gel, gradient elution). Optimize stoichiometry to avoid byproducts like over-acylated derivatives. Yield typically ranges from 55–72% depending on purity of intermediates .

Q. How can spectroscopic techniques (NMR, XRD) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated DMSO. Key signals include:

- Isoxazole C=O at ~165 ppm (13C).

- Tetrahydroquinoline aromatic protons as multiplets between δ 6.8–7.5 ppm (1H).

- Methoxyacetyl OCH3 as a singlet at δ 3.3 ppm (1H).

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns. For example, torsion angles between the isoxazole and tetrahydroquinoline rings should align with values reported for similar compounds (e.g., 47.0°–56.4° for analogous structures ).

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Step 1 : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects. Use LC-MS to verify compound stability in culture media.

- Step 2 : Compare pharmacokinetic parameters (e.g., plasma half-life, bioavailability) using rodent models. Address metabolic instability via deuterium incorporation at labile positions (e.g., methoxyacetyl group) .

- Case Study : If in vitro IC50 values for enzyme inhibition (e.g., ACC) do not correlate with in vivo efficacy, investigate off-target interactions using thermal shift assays or CRISPR-based gene silencing .

Q. How can computational methods guide the optimization of this compound’s selectivity for target enzymes?

- Methodological Answer :

- Molecular Docking : Use Surflex-Dock or AutoDock Vina to model interactions with active sites (e.g., acetyl-CoA carboxylase). Prioritize residues involved in hydrogen bonding (e.g., Arg76, Asp80) .

- MD Simulations : Run 100-ns simulations to assess conformational stability. Analyze RMSD/RMSF values to identify flexible regions (e.g., methoxyacetyl side chain) that may reduce selectivity.

- QSAR Modeling : Train models using descriptors like cLogP, polar surface area, and H-bond donors. Validate with a test set of analogs from PubChem .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) mixed with non-polar antisolvents (hexane, ether). Use vapor diffusion or slow evaporation.

- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize lattice interactions. Monitor crystal growth via microscopy.

- Data Collection : For XRD, collect data at 100 K using a synchrotron source. Resolve disorder in the methoxyacetyl group using SHELXL refinement with anisotropic displacement parameters .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in different solvent systems?

- Methodological Answer :

- Step 1 : Measure solubility in DMSO, PBS (pH 7.4), and ethanol using HPLC-UV. Account for aggregation by dynamic light scattering (DLS).

- Step 2 : Apply Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For example, high δH values correlate with poor solubility in non-polar solvents.

- Resolution : Discrepancies often arise from polymorphic forms. Characterize solid-state forms via PXRD and DSC .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.